molecular formula C19H18N2O2 B13425552 1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-

1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-

Cat. No.: B13425552
M. Wt: 306.4 g/mol
InChI Key: LAUJJVQDHIXQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]- is a complex organic compound that belongs to the class of cyclohexanediones This compound is characterized by its unique structure, which includes a cyclohexane ring with two keto groups at positions 1 and 3, a phenyl group at position 5, and a pyridinylmethylamino group at position 2

Preparation Methods

The synthesis of 1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 5-phenyl-1,3-cyclohexanedione with 2-pyridinylmethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as pyridine, to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethylamino group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and the specific biological context. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]- can be compared with other similar compounds, such as:

    5-Phenyl-1,3-cyclohexanedione: This compound lacks the pyridinylmethylamino group, making it less versatile in terms of chemical reactivity and biological activity.

    5-Methyl-1,3-cyclohexanedione: This compound has a methyl group instead of a phenyl group, resulting in different chemical properties and applications.

    2-Acetyl-1,3-cyclohexanedione:

The uniqueness of 1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]- lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-hydroxy-5-phenyl-2-(pyridin-2-ylmethyliminomethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C19H18N2O2/c22-18-10-15(14-6-2-1-3-7-14)11-19(23)17(18)13-20-12-16-8-4-5-9-21-16/h1-9,13,15,22H,10-12H2

InChI Key

LAUJJVQDHIXQJI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCC2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.